molecular formula C11H11FO2 B14777714 Cyclopropyl(3-fluoro-2-methoxyphenyl)methanone

Cyclopropyl(3-fluoro-2-methoxyphenyl)methanone

Cat. No.: B14777714
M. Wt: 194.20 g/mol
InChI Key: YKMIRUXQJTURBL-UHFFFAOYSA-N
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Description

Cyclopropyl(3-fluoro-2-methoxyphenyl)methanone is an organic compound with the molecular formula C11H11FO2 It is characterized by a cyclopropyl group attached to a methanone moiety, which is further substituted with a 3-fluoro-2-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(3-fluoro-2-methoxyphenyl)methanone typically involves the reaction of cyclopropylcarbonyl chloride with 3-fluoro-2-methoxybenzene in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can improve the sustainability of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(3-fluoro-2-methoxyphenyl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclopropyl(3-fluoro-2-methoxyphenyl)methanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies to understand the interactions of small molecules with biological targets.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclopropyl(3-fluoro-2-methoxyphenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, the compound may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl(3-fluorophenyl)methanone
  • Cyclopropyl(5-fluoro-2-methoxyphenyl)methanone
  • Cyclopropyl(2-fluoro-3-methoxyphenyl)methanone

Uniqueness

Cyclopropyl(3-fluoro-2-methoxyphenyl)methanone is unique due to the specific positioning of the fluorine and methoxy groups on the phenyl ring. This unique substitution pattern can influence the compound’s reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C11H11FO2

Molecular Weight

194.20 g/mol

IUPAC Name

cyclopropyl-(3-fluoro-2-methoxyphenyl)methanone

InChI

InChI=1S/C11H11FO2/c1-14-11-8(3-2-4-9(11)12)10(13)7-5-6-7/h2-4,7H,5-6H2,1H3

InChI Key

YKMIRUXQJTURBL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1F)C(=O)C2CC2

Origin of Product

United States

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